(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
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Overview
Description
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a benzisoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzisoxazole Core: The benzisoxazole ring can be synthesized through the cyclization of ortho-nitrophenyl derivatives with appropriate reagents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Propenone Moiety: The propenone structure is formed through aldol condensation reactions involving the appropriate aldehydes and ketones.
Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dimethylamino or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
- (E)-3-(dimethylamino)-1-[3-(3-hydroxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
- (E)-3-(dimethylamino)-1-[3-(3-chlorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
Uniqueness
What sets (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)10-9-18(22)13-7-8-17-16(12-13)19(24-20-17)14-5-4-6-15(11-14)23-3/h4-12H,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURCKJAAKGOTEI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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